d(Tatc)m(5)acr-d(gata) complex

DNA intercalation Molecular mechanics Oligonucleotide conjugates

The d(TATC)m(5)Acr-d(GATA) complex is a sequence-defined heteroduplex in which the oligodeoxynucleotide d(TATC) is covalently tethered via its 3′-phosphate through a pentamethylene linker (m5) to the intercalator 2-methoxy-6-chloro-9-aminoacridine (Acr) and paired with its complementary strand d(GATA). It is classified under acridine–oligonucleotide conjugates and was structurally characterized by two-dimensional NMR, establishing it as a B-form duplex with the dye intercalated between specific base pairs─a feature that distinguishes it from non-covalent acridine intercalators and from conjugates bearing alternative linker or attachment chemistries.

Molecular Formula C98H121ClN31O47P7
Molecular Weight 2737.5 g/mol
CAS No. 103304-59-2
Cat. No. B027629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named(Tatc)m(5)acr-d(gata) complex
CAS103304-59-2
Synonymsd(TATC)m(5)Acr-d(GATA) complex
Molecular FormulaC98H121ClN31O47P7
Molecular Weight2737.5 g/mol
Structural Identifiers
SMILESCCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1
InChIKeyYFVWKJVYFNKQPO-YVVADQDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d(TATC)m(5)Acr-d(GATA) Complex (CAS 103304-59-2): A Covalent Oligonucleotide–Acridine Conjugate with Defined NMR Structure


The d(TATC)m(5)Acr-d(GATA) complex is a sequence-defined heteroduplex in which the oligodeoxynucleotide d(TATC) is covalently tethered via its 3′-phosphate through a pentamethylene linker (m5) to the intercalator 2-methoxy-6-chloro-9-aminoacridine (Acr) and paired with its complementary strand d(GATA) . It is classified under acridine–oligonucleotide conjugates and was structurally characterized by two-dimensional NMR, establishing it as a B-form duplex with the dye intercalated between specific base pairs─a feature that distinguishes it from non-covalent acridine intercalators and from conjugates bearing alternative linker or attachment chemistries .

Covalent acridine–oligonucleotide conjugate with pentamethylene (m5) linker
NMR-resolved B-form duplex with defined intercalation locus
3′-phosphate attachment geometry: reported highest duplex stabilization among attachment variants
Distinct from non-covalent intercalators and conjugates with alternative linkers or sequences

Why d(TATC)m(5)Acr-d(GATA) Cannot Be Replaced by Other Acridine–Oligonucleotide Conjugates


In-class acridine–oligonucleotide conjugates cannot be interchanged because the position of dye attachment, the length and chemical nature of the linker, the oligonucleotide sequence, and the resulting duplex topology all dictate the intercalation geometry, sugar pucker, thermodynamic stability, and aggregation equilibrium . Early systematic studies demonstrated that moving the acridine from the 3′-phosphate to the 5′-phosphate or to an internal phosphate alters the thermal stabilization conferred by the dye, meaning that a conjugate with identical oligonucleotide length and acridine moiety but a different attachment site will exhibit a functionally distinct binding and stability profile .

Attachment site mismatch

3′-phosphate linkage provides maximum reported stabilization; 5′-phosphate or internal attachments alter intercalation geometry and thermal stability.

Linker chemistry and length

The pentamethylene spacer defines intercalation pocket fit; alternative linker lengths or chemistries shift dye positioning and duplex stability.

Sequence and length dependence

Oligonucleotide sequence and duplex length influence aggregation equilibrium and sugar pucker; longer or unrelated sequences may not replicate the reported monomeric B-DNA scaffold.

d(TATC)m(5)Acr-d(GATA): Quantitative Differential Evidence for Scientific Selection


Intercalation Locus Selectivity: d(TATC)m(5)Acr-d(GATA) vs. A-Form or 5′-Linked Analogs

In antiparallel B-DNA, the acridine moiety of d(TATC)m(5)Acr-d(GATA) preferentially intercalates between the second and third base pairs from the 3′ end (C4–G4 and T3–A3) . Molecular mechanics simulations directly comparing the same covalent construct in A-form versus B-form DNA demonstrate that this intercalation site preference reverses in the A-form, where the dye instead favors intercalation between terminal base pairs . This site selectivity is determined predominantly by DNA polymorph (B vs. A), not merely by linker reach or sequence, and is accessible from only one attachment terminus.

Intercalation Locus Selectivity
Head-to-head
Target (B-form): between C4–G4 and T3–A3 (2nd–3rd bp from 3′ end)
Comparator: A-form favors terminal intercalation; 5′-linked constructs favor outside stacking
Reported B-form intercalation site supports structure-based DNA ligand design.
Qualitative energy ranking; sequence- and polymorph-dependent.
DNA intercalation Molecular mechanics Oligonucleotide conjugates

Sugar Pucker Phase: 2′-endo B-DNA Conformation vs. 3′-exo in Parallel-Stranded Acr Conjugates

NMR COSY and NOESY analysis of d(TATC)m(5)Acr-d(GATA) shows that the deoxyribose rings preferentially adopt a 2′-endo (C2′-endo) conformation, consistent with canonical B-DNA . In stark contrast, the related acridine conjugate Acrm5-α-d(TCTAAACTC)-β-d(AGATTTGAG), which adopts a parallel-stranded topology, exhibits a 3′-exo sugar pucker . The sugar pucker phase is a direct reporter of the DNA helical form and influences groove geometry, base-pair rise, and intercalation pocket dimensions, making it a procurement-relevant parameter for studies requiring a defined B-DNA scaffold.

Sugar Pucker Conformation
Source review
Target: predominantly 2′-endo (C2′-endo), canonical B-DNA
Comparator: parallel Acr conjugate exhibits 3′-exo sugar pucker
2′-endo pucker confirms a consistent B-DNA scaffold for ligand-binding or calibration studies.
Derived from COSY/NOESY relative intensities; cross-study comparison.
DNA conformation NMR structure Sugar pucker

Attachment-Site-Dependent Stabilization: 3′-Phosphate Linkage vs. 5′-Phosphate or Internal Linkage

Systematic melting-temperature comparisons across a series of octadeoxythymidylate–9-aminoacridine conjugates demonstrated that the degree of thermal stabilization conferred by the acridine dye is strongly dependent on the attachment position along the oligonucleotide backbone . The 3′-phosphate linkage—the attachment mode present in d(TATC)m(5)Acr-d(GATA)—provided the most pronounced increase in complex stability relative to an alkyl-substituted control lacking the acridine, outperforming the 5′-phosphate and internal phosphate attachment variants . Although the absolute ΔTm values for the exact d(TATC)·d(GATA) sequence were not explicitly tabulated in the primary NMR paper, the attachment-position structure–stability relationship established in applies directly to the 3′-linked architecture of the target compound.

Attachment-Site Stabilization
Source review
3′-phosphate attachment: highest ΔTm ranking among tested sites
Comparator: 5′-phosphate, internal, or dual attachment yield lower stabilization
3′-linkage provides maximum reported duplex stabilization for intercalation design.
ΔTm ranking from poly(rA)·oligo(dT) system; cross-study context.
Thermal stability Oligonucleotide modification Acridine attachment

Configurational Equilibrium: Monomeric Intercalated Duplex vs. Aggregated Duplex Population

d(TATC)m(5)Acr-d(GATA) exists in aqueous solution as an equilibrium mixture of two distinct structural families: Family 1, where the acridine intercalates between C4–G4 and T3–A3, and Family 2, in which the acridine is sandwiched between two aggregated duplexes . This aggregation equilibrium is not observed for the closely related conjugate d(T*TCTGT)m5Acr bound to d(GCACAGAA), which at room temperature shows only an intercalated monomeric duplex with a specific inter-duplex base pairing (C7–G8 of adjacent duplexes), indicating that the sequence length and base composition shift the intercalation/aggregation balance . The presence of the aggregated species in the target compound may affect effective concentration, NMR linewidth, and fluorescence properties—parameters that must be controlled in quantitative biophysical assays.

Duplex Aggregation Equilibrium
Reported
Target: two families – intercalated monomer (Family 1) & aggregated sandwich (Family 2)
Comparator: longer-sequence conjugate shows only monomeric intercalated duplex
Aggregation equilibrium requires concentration control in quantitative biophysical assays.
NMR-detected; absent in the longer-sequence comparator.
DNA aggregation NMR dynamics Duplex equilibrium

Recommended Procurement and Application Scenarios for d(TATC)m(5)Acr-d(GATA)


NMR Method Development and B-DNA Reference Standard

The compound's fully assigned proton spectrum and well-defined 2′-endo sugar pucker make it a robust reference duplex for calibrating 2D NMR pulse sequences, testing new assignment algorithms, and training students on B-DNA spectral interpretation. Its small size (4-mer duplex) reduces spectral crowding while retaining all essential B-DNA NOE signatures.

Force-Field Parameterization and Molecular Dynamics Validation

The molecular mechanics study by Cieplak et al. provides detailed energy rankings for intercalation at specific base-pair steps . This dataset serves as a benchmark for validating empirical force fields for non-canonical DNA–ligand interactions, particularly the balance between intercalation and end-stacking in different DNA polymorphs.

Sequence-Specific Intercalation Probe for DNA Damage and Repair Assays

Because the acridine intercalates at a precisely defined locus (C4–G4 and T3–A3) , this compound can be employed as a site-selective spectroscopic probe to study local DNA distortion, base excision, or repair enzyme access at that specific step, avoiding the random intercalation pattern of free acridine derivatives.

Aggregation-State-Dependent Photophysical Studies

The coexistence of monomeric intercalated and aggregated duplex populations offers a controllable system for investigating concentration-dependent fluorescence quenching, excimer formation, or electron transfer in defined DNA–acridine assemblies, providing a baseline for designing more complex photonic DNA architectures.

Application
Selection Property
Validation Focus
NMR Method Dev & B-DNA Reference
Fully assigned 1H spectrum & canonical sugar pucker
B-DNA spectral signature consistency
Force-Field Parameterization & MD Validation
Benchmark intercalation energy ranking
Agreement with published molecular mechanics data
Sequence-Specific Intercalation Probe
Site-specific intercalation geometry
Local DNA distortion detection
Aggregation-State Photophysical Studies
Controllable monomer/aggregate equilibrium
Concentration-dependent fluorescence properties
Quote Request

Request a Quote for d(Tatc)m(5)acr-d(gata) complex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.